molecular formula C9H12BrN3 B13443150 1-(3-Bromopyridin-4-yl)piperazine

1-(3-Bromopyridin-4-yl)piperazine

Cat. No.: B13443150
M. Wt: 242.12 g/mol
InChI Key: JCPJXGYSIMZNRG-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)piperazine is a valuable chemical scaffold in medicinal chemistry and drug discovery. This compound features a piperazine ring, a privileged structure in bioactive molecules, linked to a 3-bromopyridine group . The bromine atom at the 3-position of the pyridine ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to rapidly generate diverse compound libraries . The piperazine moiety is frequently employed in drug design to optimize pharmacokinetic properties and as a scaffold to position pharmacophoric groups for effective interaction with biological targets . Piperazine-containing compounds are found in numerous FDA-approved therapies, highlighting the ring's significance in developing active pharmaceutical ingredients (APIs) for various diseases . As a bifunctional synthon, this compound is particularly useful for constructing potential kinase inhibitors and other small molecule therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)piperazine

InChI

InChI=1S/C9H12BrN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2

InChI Key

JCPJXGYSIMZNRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromopyridin 4 Yl Piperazine and Its Derivatives

Direct C-N Bond Formation Approaches

Direct C-N bond formation is a cornerstone in the synthesis of N-arylpiperazines, including 1-(3-bromopyridin-4-yl)piperazine. This section explores the primary methodologies employed for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Piperazine (B1678402)

Nucleophilic aromatic substitution (SNAr) is a widely utilized method for synthesizing this compound. youtube.com This reaction typically involves the reaction of a di-halogenated pyridine (B92270), such as 3-bromo-4-chloropyridine, with piperazine. The inherent electronic properties of the pyridine ring, where the nitrogen atom acts as an electron-withdrawing group, facilitate nucleophilic attack, particularly at the C-4 (para) position. chemrxiv.orgresearchgate.net The reaction proceeds via an addition-elimination mechanism, where the nucleophilic piperazine attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the leaving group restores the aromaticity of the pyridine ring, yielding the final product. chemrxiv.org

Influence of Temperature and Reaction Time

Temperature and reaction duration are crucial parameters that significantly impact the yield and rate of SNAr reactions. Due to the disruption of aromaticity in the intermediate Meisenheimer complex, these reactions can be sluggish and often require elevated temperatures to proceed at a reasonable rate. chemrxiv.org For example, the synthesis of related N-arylpiperazines can involve refluxing the reactants in DMF for extended periods, sometimes up to 24 hours. researchgate.net The specific temperature and time are optimized based on the reactivity of the substrate and nucleophile.

Parameter Condition Rationale/Effect Reference
Temperature 70 - 120 °C (or reflux)Provides activation energy to overcome the aromatic stabilization barrier. chemrxiv.orgsigmaaldrich.com
Reaction Time 12 - 24 hoursEnsures complete conversion of the starting material. researchgate.netsigmaaldrich.com
Role of Leaving Groups (e.g., Halogens on Pyridine)

In SNAr reactions, the nature of the leaving group is a determining factor for reactivity. Contrary to S_N1 and S_N2 reactions, the reactivity order for halogens in SNAr is F > Cl > Br > I. This is known as the "element effect." The rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.

For the synthesis of this compound from 3-bromo-4-chloropyridine, the chlorine atom at the 4-position is the designated leaving group. sigmaaldrich.comnih.gov The pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack. The C-4 position is more activated than the C-3 position, making the C-Cl bond more susceptible to cleavage by the incoming piperazine nucleophile than the C-Br bond. sigmaaldrich.com

Leaving Group Reactivity Order Rationale Reference
HalogensF > Cl > Br > IThe highly electronegative fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack.
On 3-bromo-4-chloropyridineCl (at C-4) is displacedThe C-4 position is electronically activated by the ring nitrogen, making the chloride a better leaving group in this specific SNAr context compared to the bromide at the less-activated C-3 position. sigmaaldrich.com

Transition-Metal-Catalyzed Amination (e.g., Buchwald-Hartwig, Ullmann-Goldberg)

Transition-metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives to SNAr for the formation of C-N bonds. The most prominent among these are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann-Goldberg reaction. researchgate.netorganic-chemistry.orgchemspider.com These methods often proceed under milder conditions and with broader substrate scope compared to traditional SNAr reactions. researchgate.net

The Buchwald-Hartwig amination has become a dominant method for the synthesis of N-arylpiperazines. researchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. For the synthesis of this compound, this would typically involve the reaction of a 3-bromo-4-halopyridine with piperazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.

Recent advancements have led to highly efficient catalyst systems and protocols, including rapid reactions under microwave irradiation or even solvent-free conditions, enhancing the "green" credentials of this methodology. researchgate.netorganic-chemistry.org

Parameter Typical Reagents/Conditions Role Reference
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium source for the catalytic cycle. researchgate.net
Ligand BINAP, XPhos, RuPhosStabilizes the palladium center and facilitates key steps in the catalytic cycle. nih.gov
Base NaOtBu, K₃PO₄, Cs₂CO₃Promotes the formation of the palladium-amido intermediate. organic-chemistry.org
Solvent Toluene, DioxaneAnhydrous, non-polar, or weakly polar aprotic solvents are common.
Temperature 80 - 110 °CSufficient to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation by oxygen.
Copper-Catalyzed Methodologies

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of aryl-nitrogen bonds, and this methodology has been applied to the synthesis of pyridylpiperazine derivatives. While direct copper-catalyzed synthesis of this compound is not extensively detailed in the provided search results, the principles of copper-catalyzed amination of aryl halides are well-established. These reactions typically involve a copper(I) or copper(II) catalyst, a ligand, and a base to facilitate the coupling of an aryl halide with an amine.

In a related context, copper-catalyzed methods have been utilized for the synthesis of 1,3-enynes from vinyl iodides and alkynes, showcasing copper's ability to mediate C-C bond formation under mild conditions. organic-chemistry.org Furthermore, a copper-catalyzed heteroarylboration of 1,3-dienes with 3-bromopyridine (B30812) derivatives has been reported, demonstrating a unique cine substitution pattern. nih.gov This suggests the potential for developing novel copper-catalyzed approaches for the synthesis of this compound. A proposed mechanism for a Cu(I)-catalyzed synthesis of N-alkyl-N'-aryl-piperazines involves the formation of a DABCO salt that coordinates to CuI, followed by oxidative addition of the aryl halide and reductive elimination to form the desired product. nih.gov

Table 1: Key Features of Copper-Catalyzed Methodologies
FeatureDescriptionReference
CatalystTypically a Copper(I) or Copper(II) salt. organic-chemistry.orgnih.govnih.gov
ReactantsAryl halide (e.g., 3-bromopyridine) and an amine (e.g., piperazine). nih.gov
Key ProcessFormation of a carbon-nitrogen bond between the aryl group and the amine. nih.gov
Potential VariationCine substitution has been observed in related reactions. nih.gov

Indirect Synthetic Strategies Involving Piperazine Ring Formation

DABCO-Mediated Ring Cleavage and Functionalization for Piperazine Introduction

A versatile and efficient method for synthesizing piperazine derivatives involves the ring cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org This strategy leverages the inherent reactivity of the DABCO cage, which can be activated to undergo nucleophilic attack, leading to the formation of a functionalized piperazine ring. rsc.orgresearchgate.net

The initial step in this process is the activation of DABCO through the formation of a quaternary ammonium (B1175870) salt. nih.govresearchgate.net This is typically achieved by reacting DABCO with various activating agents such as alkyl halides, aryl halides, or other electrophiles. rsc.orgresearchgate.net The resulting quaternary salt is a highly reactive intermediate, primed for subsequent ring-opening. For instance, the reaction of heterocyclic N-oxides with DABCO in the presence of an activating agent like trifluoroacetic anhydride (B1165640) (TFAA) can generate N-(2-pyridyl)-DABCO quaternary salts. nih.govrsc.org The formation of these salts renders the DABCO cage susceptible to nucleophilic attack. nih.gov

The key step in this methodology is the nucleophilic attack on the quaternary ammonium salt intermediate, which leads to the cleavage of a carbon-nitrogen bond within the DABCO framework and the formation of the piperazine ring. rsc.orgresearchgate.net A wide variety of nucleophiles can be employed in this ring-opening reaction, including phenols, thiols, amines, and carbanions. rsc.orgnih.gov This versatility allows for the introduction of diverse functionalities onto the newly formed piperazine ring. The reaction essentially transforms the bicyclic DABCO structure into a monosubstituted piperazine derivative, with one of the original ethylene (B1197577) bridges of DABCO becoming an N-ethyl group on the piperazine. nih.gov

Table 2: Steps in DABCO-Mediated Piperazine Synthesis
StepDescriptionReference
ActivationFormation of a quaternary ammonium salt from DABCO and an activating agent. nih.govresearchgate.net
Ring OpeningNucleophilic attack on the quaternary salt, leading to C-N bond cleavage. rsc.orgresearchgate.net
ProductA functionalized piperazine derivative. rsc.org

Multi-Component Reactions for Piperazine Core Assembly

Multi-component reactions (MCRs) provide a highly efficient and atom-economical approach to the synthesis of complex molecules like piperazine derivatives from simple starting materials in a single step. acsgcipr.orgrsc.org These reactions are particularly valuable for creating molecular diversity and have been applied to the synthesis of various heterocyclic systems, including pyridines and imidazo[1,2-a]pyridines. acsgcipr.orgresearchgate.net

While a specific MCR for the direct synthesis of this compound is not explicitly described, the principles of MCRs can be adapted for this purpose. For instance, a one-pot, four-component reaction has been developed for the synthesis of other piperazine derivatives, demonstrating the feasibility of this approach. researchgate.net A hypothetical MCR could involve the condensation of a suitable pyridine precursor, a diamine component, and other reactants to assemble the piperazine core and attach it to the pyridine ring simultaneously. The use of organic photoredox catalysis in MCRs has also been shown to be an effective strategy for the synthesis of piperazines. organic-chemistry.org

Synthesis of Advanced Derivatives from this compound

Once this compound is obtained, it serves as a versatile scaffold for the synthesis of more complex and advanced derivatives with potential biological activities. nih.govnih.gov The bromine atom on the pyridine ring and the secondary amine of the piperazine moiety are key functional handles for further elaboration.

For example, the secondary amine of the piperazine can readily undergo N-alkylation, N-acylation, or be used in reductive amination reactions to introduce a wide variety of substituents. nih.govresearchgate.net These modifications can significantly impact the pharmacological properties of the resulting molecules. researchgate.net Similarly, the bromo group on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the synthesis of a diverse library of compounds with different substitution patterns on the pyridine ring. The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives incorporating a piperazine moiety highlights the utility of such building blocks in constructing complex heterocyclic systems. nih.govnih.govresearchgate.net

Table 3: Synthetic Transformations of this compound
Reaction TypeFunctional Group TargetedPotential ProductsReference
N-Alkylation/AcylationPiperazine N-HN-Substituted piperazine derivatives nih.govresearchgate.net
Cross-Coupling ReactionsPyridine C-BrAryl or alkyl substituted pyridine derivatives researchgate.net
Heterocycle FormationPiperazine N-HFused or linked heterocyclic systems nih.govnih.govresearchgate.net

Functionalization at the Piperazine Nitrogen Atom

The presence of a secondary amine in the piperazine ring allows for straightforward derivatization through common nitrogen-centered reactions, such as alkylation and acylation. These transformations are fundamental in exploring the structure-activity relationships of molecules derived from this scaffold.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen is typically achieved via nucleophilic substitution with alkyl halides. The reaction generally proceeds in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or triethylamine (B128534), and the reaction is often carried out in polar aprotic solvents like acetonitrile (B52724) (ACN) or tetrahydrofuran (B95107) (THF). For instance, reacting this compound with an electrophile like a substituted benzyl (B1604629) bromide in the presence of a suitable base would yield the corresponding N-substituted derivative.

N-Acylation: The piperazine nitrogen can also be readily acylated using acid chlorides or acid anhydrides. masterorganicchemistry.com These reactions are typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the generated acid. The Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic rings, provides a conceptual parallel for the N-acylation of piperazines, where an acyl group is introduced onto the nitrogen atom. masterorganicchemistry.comlibretexts.org This method is effective for introducing a wide array of functionalities, thereby modifying the electronic and steric properties of the parent molecule.

Table 1: Representative Functionalization Reactions at the Piperazine Nitrogen

Reaction Type Reagents Base Solvent Typical Product
N-Alkylation Alkyl Halide (e.g., R-Br) K₂CO₃, Et₃N ACN, THF 1-Alkyl-4-(3-bromopyridin-4-yl)piperazine
N-Acylation Acyl Chloride (e.g., R-COCl) Pyridine, Et₃N THF, DCM 1-Acyl-4-(3-bromopyridin-4-yl)piperazine

Further Transformations of the Bromopyridine Moiety (e.g., Suzuki-Miyaura coupling)

The bromine atom on the pyridine ring is a key functional group that enables carbon-carbon bond formation through various cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most prominent and versatile methods. libretexts.org This reaction involves the coupling of the bromopyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org

The general catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the coupling reaction. Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. nih.gov The selection of a suitable base, like potassium carbonate or cesium carbonate, is critical for the transmetalation step. youtube.com The reaction is often carried out in a mixture of an organic solvent, such as dioxane or toluene, and water. youtube.comnih.gov These conditions are generally mild and tolerate a wide range of functional groups, making the Suzuki-Miyaura coupling a powerful tool for the synthesis of complex biaryl and heteroaryl structures from this compound. For example, coupling with various arylboronic acids can introduce diverse aromatic substituents at the 3-position of the pyridine ring. beilstein-journals.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ Facilitates the cross-coupling reaction. nih.govyoutube.com
Ligand SPhos, XPhos, JohnPhos Stabilizes the palladium catalyst and influences its reactivity. youtube.comnih.gov
Boron Reagent Arylboronic acids, Alkenyltrifluoroborates Provides the carbon nucleophile for the C-C bond formation. nih.govnih.gov
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates the organoboron species for transmetalation. youtube.comnih.gov
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O Solubilizes reactants and facilitates the reaction. nih.govyoutube.comnih.gov

Purification and Isolation Techniques in Academic Synthesis

The purification of the synthesized derivatives of this compound is a critical step to ensure the isolation of compounds with high purity, which is essential for their subsequent biological evaluation. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Chromatographic Methods (e.g., Flash Chromatography, Chiral HPLC)

Flash column chromatography is a widely used technique for the purification of organic compounds in a research setting. nih.gov This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For derivatives of this compound, a common elution system involves a gradient of ethyl acetate (B1210297) in heptane (B126788) or hexane. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

In cases where the synthesized compounds are chiral and a separation of enantiomers is required, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the method of choice. This technique employs a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Recrystallization and Precipitation

Recrystallization is a powerful purification technique for solid compounds. rochester.edu The principle of this method is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. rochester.edu The crude solid is dissolved in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. rochester.edu Upon slow cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. rochester.edu

The choice of solvent is critical for successful recrystallization. For arylpiperazine and pyridine derivatives, common recrystallization solvents include ethanol (B145695), ethanol/ethyl acetate mixtures, or benzene/petroleum ether mixtures. chemrevlett.com For instance, piperidin-4-one derivatives, which share structural similarities with the piperazine core, are often recrystallized from ethanol. chemrevlett.com

Precipitation can also be used as a purification method. This involves dissolving the crude product in a solvent in which it is soluble and then adding an "anti-solvent" in which the product is insoluble, causing it to precipitate out of the solution. For example, a crude product might be stirred in a mixture like 10% ethyl acetate in heptane to precipitate the purified solid. nih.gov

Table 3: Common Purification Techniques

Method Principle Typical Application for Piperazine Derivatives
Flash Chromatography Differential partitioning between a stationary and mobile phase. Purification of reaction mixtures using silica gel with a heptane/ethyl acetate eluent system. nih.gov
Recrystallization Difference in solubility at varying temperatures. rochester.edu Purification of solid products using solvents like ethanol or ethanol/ethyl acetate. chemrevlett.com
Precipitation Inducing insolubility by adding an anti-solvent. Isolating a solid product from a solution where it is no longer soluble. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 3 Bromopyridin 4 Yl Piperazine

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on 1-(3-Bromopyridin-4-yl)piperazine are often embedded within broader synthetic methodologies. However, by examining related reactions, a picture of the operative mechanisms can be constructed. Key transformations often involve nucleophilic substitution, cross-coupling reactions, and potentially the formation of highly reactive intermediates.

The formation of transient intermediates is a cornerstone of understanding the reactivity of this compound. One of the most significant proposed intermediates is the 3,4-pyridyne . This highly reactive species can be generated from this compound under strong basic conditions, where the bromine at the 3-position and the hydrogen at the 4-position are eliminated.

The aryne distortion model helps to explain the subsequent reactivity of such intermediates. nih.gov In an unsubstituted 3,4-pyridyne, there is only minor distortion of the triple bond, leading to a lack of significant regioselectivity in nucleophilic attack. nih.gov However, substituents on the pyridine (B92270) ring can induce distortion, thereby directing the regiochemical outcome of the reaction.

Another potential set of intermediates arises in transition metal-catalyzed cross-coupling reactions. In these processes, an organometallic complex is formed through the oxidative addition of the carbon-bromine bond to a low-valent metal center (e.g., palladium(0) or copper(I)). This intermediate then undergoes further steps such as transmetalation and reductive elimination to form the final product. The nature of the ligands on the metal, the solvent, and the reaction temperature can all influence the stability and reactivity of these organometallic intermediates.

Regioselectivity , the preference for one direction of bond making or breaking over another, is a critical consideration in the reactions of this compound, particularly when it proceeds through a 3,4-pyridyne intermediate.

In the case of an unsubstituted 3,4-pyridyne, nucleophilic attack can occur at either C3 or C4 with little preference. nih.gov However, the piperazine (B1678402) substituent at the 4-position in a potential pyridyne derived from the title compound would be expected to influence the regioselectivity of nucleophilic addition. The electron-donating nature of the piperazine nitrogen could polarize the pyridyne, making one of the carbons more electrophilic and thus more susceptible to nucleophilic attack. Computational studies on substituted 3,4-pyridynes have shown that electron-withdrawing groups can significantly influence the regioselectivity of nucleophilic additions by distorting the aryne. nih.gov

For instance, in a comparative study of substituted 3,4-pyridynes, it was observed that a C5 bromo substituent favored nucleophilic attack at C4. nih.gov This highlights the subtle electronic effects that govern the outcome of these reactions.

Stereoselectivity , the preferential formation of one stereoisomer over another, is less commonly a central theme in the primary reactions of the aromatic pyridine ring of this compound itself, as it is planar. However, if the piperazine ring or subsequent modifications introduce chiral centers, then stereoselectivity becomes a crucial aspect. For reactions involving the piperazine moiety, its conformation (chair, boat, or twist-boat) can influence the stereochemical outcome. In many reactions, the piperazine ring can be considered a conformationally mobile system, which may lead to mixtures of diastereomers if new stereocenters are formed.

The table below summarizes the key considerations for selectivity in the reactions of this compound.

Selectivity TypeInfluencing FactorsPotential Outcomes
Regioselectivity Formation of 3,4-pyridyne intermediate, electronic nature of substituents, reaction conditions (e.g., base, solvent).Preferential nucleophilic attack at C3 or C4 of the pyridine ring.
Stereoselectivity Introduction of new chiral centers, conformation of the piperazine ring.Formation of enantiomers or diastereomers, often as mixtures unless chiral reagents or catalysts are employed.

Applications in Chemical Research and Building Block Utilization

Role as a Privileged Scaffold in Heterocyclic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of therapeutic agents. The piperazine (B1678402) ring, a key component of 1-(3-Bromopyridin-4-yl)piperazine, is widely recognized as such a scaffold in drug design. researchgate.net This six-membered nitrogen-containing heterocycle is present in a multitude of approved drugs targeting a range of conditions, including antipsychotic, antihistamine, and anticancer therapies. nih.gov The versatility of the piperazine moiety stems from its ability to be readily modified at its nitrogen atoms, allowing for the introduction of diverse substituents that can modulate the pharmacological properties of the resulting molecules. nih.gov

The pyridine (B92270) ring, another integral part of this compound, is also a common feature in many biologically active compounds. The presence of the bromine atom on the pyridine ring offers a reactive handle for a variety of synthetic transformations, most notably cross-coupling reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, further expanding the chemical space that can be explored from this scaffold.

The combination of the privileged piperazine scaffold with the synthetically versatile bromopyridine unit in this compound makes it a highly valuable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Researchers can leverage both the reactive bromine atom and the secondary amine of the piperazine ring to construct a diverse array of derivatives.

Precursor for Advanced Ligand Architectures

In the field of coordination chemistry and catalysis, ligands play a crucial role in modulating the properties and reactivity of metal centers. The development of novel ligand architectures is essential for advancing various chemical transformations. This compound serves as an excellent precursor for the synthesis of advanced ligand architectures due to its inherent structural features.

The nitrogen atoms of both the pyridine and piperazine rings can act as coordination sites for metal ions. Furthermore, the bromine atom on the pyridine ring can be utilized in cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce additional coordinating groups. nih.govresearchgate.net For instance, the bromine can be replaced with another pyridine ring to create a bipyridine-type ligand, which are well-known for their ability to form stable complexes with a variety of transition metals. mdpi.com

The secondary amine of the piperazine moiety can also be functionalized to introduce other ligating arms, leading to the formation of multidentate ligands. These complex ligand architectures can then be used to create sophisticated metal complexes with tailored electronic and steric properties for applications in catalysis, materials science, and diagnostics.

Development of Diverse Chemical Libraries for Screening

The discovery of new drugs often relies on the screening of large collections of diverse chemical compounds, known as chemical libraries. The design and synthesis of these libraries are a cornerstone of modern medicinal chemistry. This compound is an ideal starting material for the construction of such libraries due to its synthetic tractability.

The presence of two distinct reactive sites—the bromine atom on the pyridine ring and the secondary amine of the piperazine—allows for a divergent synthetic approach. This means that from this single starting material, a vast number of different compounds can be generated by reacting it with a variety of building blocks. For example, the bromine atom can be subjected to a range of palladium-catalyzed cross-coupling reactions to introduce a diverse set of substituents. Simultaneously, the piperazine nitrogen can be acylated, alkylated, or used in reductive amination reactions with a wide array of aldehydes and ketones. nih.gov

This combinatorial approach enables the rapid generation of large and diverse chemical libraries based on the this compound scaffold. nih.govresearchgate.net These libraries can then be screened against various biological targets to identify hit compounds with desired activities, which can be further optimized to develop new drug candidates.

Integration into Complex Polycyclic Systems

The development of synthetic methodologies to construct complex polycyclic systems is a significant area of research in organic chemistry, as these structures are often found in natural products with potent biological activities. This compound can serve as a valuable building block for the synthesis of such intricate molecular architectures.

The reactive sites on the molecule can be utilized in intramolecular cyclization reactions to form fused or bridged ring systems. For example, a substituent introduced at the bromine position could contain a functional group that can react with the piperazine nitrogen to form a new ring. Recent advances in synthetic methodology have demonstrated the power of cyclization reactions involving pyridinium (B92312) and quinolinium 1,4-zwitterions in constructing a variety of heterocyclic systems. mdpi.com

Furthermore, tandem reactions, where multiple bond-forming events occur in a single synthetic operation, can be employed to rapidly build molecular complexity from this compound. While direct examples involving this specific compound are not extensively documented in readily available literature, the principles of modern synthetic organic chemistry suggest its potential for elaboration into more complex polycyclic frameworks.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(3-Bromopyridin-4-yl)piperazine, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are instrumental in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperazine (B1678402) ring.

The protons of the 3-bromopyridine (B30812) moiety are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The substitution pattern on the pyridine ring will influence the chemical shifts and coupling patterns of these protons. The proton at position 2, being adjacent to the nitrogen atom, is expected to be the most downfield. The proton at position 5 will likely appear as a doublet, coupled to the proton at position 6. The proton at position 6, also a doublet, will be coupled to the proton at position 5.

The protons on the piperazine ring will appear in the aliphatic region, generally between δ 2.5 and 3.5 ppm. The protons on the carbons attached to the pyridine ring (C2' and C6') are expected to be shifted further downfield compared to the protons on the carbons adjacent to the NH group (C3' and C5'). The signal for the N-H proton of the piperazine ring is also expected and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine H-2 ~8.3 s
Pyridine H-5 ~7.2 d
Pyridine H-6 ~8.2 d
Piperazine H-2', H-6' ~3.1-3.3 t
Piperazine H-3', H-5' ~2.9-3.1 t
Piperazine N-H Variable br s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The carbon atom attached to the piperazine nitrogen (C-4) will also show a characteristic downfield shift. The remaining pyridine carbons (C-2, C-5, and C-6) will have chemical shifts typical for a substituted pyridine ring.

The carbon atoms of the piperazine ring are expected in the aliphatic region (δ 40-60 ppm). The carbons directly attached to the pyridine ring (C-2' and C-6') will likely be more deshielded and appear at a lower field than the carbons adjacent to the NH group (C-3' and C-5').

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyridine C-2 ~150
Pyridine C-3 ~120
Pyridine C-4 ~155
Pyridine C-5 ~125
Pyridine C-6 ~148
Piperazine C-2', C-6' ~50
Piperazine C-3', C-5' ~45

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals. An HSQC experiment correlates the signals of directly bonded ¹H and ¹³C atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in both the pyridine and piperazine rings of this compound, confirming the connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of piperazine derivatives. A common fragmentation involves the cleavage of the piperazine ring. For the related compound 1-(4-bromophenyl)piperazine, a base peak is observed corresponding to the loss of a C₂H₄N fragment from the molecular ion. nih.gov Other characteristic fragments would arise from the cleavage of the piperazine ring, leading to ions such as C₃H₆N⁺ (m/z 56). nih.gov The bromopyridinyl cation would also be an expected fragment.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Fragment
241/243 [M]⁺ (Molecular ion)
199/201 [M - C₂H₄N]⁺
155/157 [C₅H₃BrN]⁺ (Bromopyridinyl cation)
56 [C₃H₆N]⁺

Note: The m/z values are based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperazine ring would typically appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches of the piperazine ring will be observed between 2800 and 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring attached to the aromatic ring are expected around 1250-1350 cm⁻¹. The C-Br stretching vibration will likely appear in the fingerprint region, typically below 700 cm⁻¹.

Table 4: Predicted Key IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Piperazine) 3300-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2800-3000
C=C and C=N Stretch (Pyridine) 1400-1600
C-N Stretch 1250-1350
C-Br Stretch <700

Note: These are predicted values and may be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. It would also show the relative orientation of the 3-bromopyridine ring with respect to the piperazine ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which dictate the packing of the molecules in the crystal lattice, could be identified. While no specific crystal structure for this compound is currently available in the public domain, studies on similar piperazine derivatives show that the piperazine ring generally adopts a chair conformation.

Conformational Analysis of the Piperazine Ring

The piperazine ring is a central feature of this compound. This six-membered heterocyclic ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. This preference for a chair conformation is a well-established principle in stereochemistry and is consistently observed in the crystal structures of various piperazine derivatives. nih.govbldpharm.combldpharm.com

In the chair conformation, the substituent at the nitrogen atom, in this case, the 3-bromopyridin-4-yl group, can occupy either an axial or an equatorial position. The equatorial position is generally more stable due to reduced steric hindrance with the axial hydrogen atoms on the same side of the piperazine ring. The nitrogen atom of the piperazine ring can also undergo inversion, which can lead to different conformational isomers.

Based on studies of similar compounds, such as (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}, the piperazine ring is expected to exhibit a chair conformation. nih.gov The puckering parameters, which quantitatively describe the conformation of the ring, can be determined from X-ray diffraction data. For instance, in a related piperazine derivative, the puckering parameters were found to be Q = 0.542(6) Å, θ = 4.6(6)°, and φ = 157(9)°. nih.gov These values are indicative of a slightly distorted chair form.

Table 1: Expected Conformational Parameters of the Piperazine Ring in this compound (based on analogous structures)

ParameterExpected Value/ConformationRationale
Ring Conformation ChairMinimization of torsional and steric strain. nih.govbldpharm.com
Substituent Position EquatorialReduced 1,3-diaxial interactions.
Puckering (Q) ~0.5-0.6 ÅTypical values for a piperazine chair. nih.gov
Puckering (θ) VariableDescribes the degree of puckering.
Puckering (φ) VariableDescribes the phase of puckering.

Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions, which dictate the crystal packing. The key functional groups capable of participating in these interactions are the pyridine ring, the piperazine N-H group, and the bromine atom.

Hydrogen Bonding: The secondary amine (N-H) of the piperazine ring is a potent hydrogen bond donor. The nitrogen atom of the pyridine ring and the other nitrogen atom of the piperazine ring can act as hydrogen bond acceptors. Therefore, N-H···N hydrogen bonds are highly probable, leading to the formation of chains or more complex networks in the crystal lattice. In the presence of solvents or co-formers with oxygen atoms, N-H···O hydrogen bonds may also be observed. nih.govbldpharm.com

C-H···π Interactions: The electron-rich pyridine ring can participate in C-H···π interactions, where a C-H bond from a neighboring molecule interacts with the π-system of the pyridine ring. nih.gov These interactions are recognized as significant forces in the stabilization of crystal structures.

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of the pyridine or piperazine rings of adjacent molecules.

π-π Stacking: The pyridine rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal packing. These interactions are typically characterized by centroid-to-centroid distances of approximately 3.5 to 4.0 Å. nih.gov

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorExpected Occurrence & Significance
Hydrogen Bond Piperazine N-HPyridine N, Piperazine NHigh probability; a primary contributor to the crystal packing. bldpharm.comnih.gov
C-H···π Interaction Aliphatic/Aromatic C-HPyridine π-systemLikely; contributes to the overall stability of the packing. nih.gov
Halogen Bond C-BrPyridine N, Piperazine NPossible; depends on the geometric arrangement of the molecules.
π-π Stacking Pyridine ringPyridine ringPossible; contributes to stabilizing the packing of aromatic moieties. nih.gov

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Due to the absence of specific research data for "this compound" in the areas of quantum chemical calculations, molecular modeling, and computational reaction mechanism elucidation, the generation of the requested article is not possible at this time.

Theoretical and Computational Chemistry Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations (computational aspects)

Detailed computational SAR and SPR investigations for 1-(3-Bromopyridin-4-yl)piperazine and its immediate analogs have not been reported in the accessible scientific literature. Such studies would typically involve the systematic in silico modification of the this compound structure to understand the influence of various substituents on a particular biological endpoint or property.

For a hypothetical SAR study, one might computationally explore substitutions at different positions on both the pyridine (B92270) ring and the piperazine (B1678402) ring. For instance, modifying the bromine atom on the pyridine ring to other halogens (e.g., chlorine, fluorine) or to electron-donating or electron-withdrawing groups could reveal crucial insights into the electronic and steric requirements for activity. Similarly, substitutions on the distal nitrogen of the piperazine ring are a common strategy in medicinal chemistry to modulate properties like solubility, metabolic stability, and target engagement.

A typical computational workflow for such an investigation would include:

Molecular Docking: To predict the binding mode and affinity of a series of analogs within the active site of a biological target.

3D-QSAR (Comparative Molecular Field Analysis - CoMFA, and Comparative Molecular Similarity Indices Analysis - CoMSIA): To correlate the 3D steric and electrostatic fields of the molecules with their biological activities, providing a visual representation of favorable and unfavorable regions for substitution.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex, assessing the stability of interactions and the influence of conformational changes on binding.

Without published data from such computational studies on this compound, it is not possible to construct data tables or provide detailed research findings on its specific SAR and SPR. The scientific community awaits research in this specific area to further understand the potential of this chemical entity.

Advanced Research Perspectives and Future Directions

Automation and High-Throughput Synthesis of Derivatives

To accelerate the discovery of new bioactive molecules and materials, automated and high-throughput synthesis platforms are becoming indispensable. The modular nature of 1-(3-Bromopyridin-4-yl)piperazine, with its reactive bromine atom and the secondary amine of the piperazine (B1678402) ring, makes it an ideal candidate for the creation of large chemical libraries. Future research will likely focus on adapting its derivatization reactions to robotic systems. This will enable the rapid synthesis and screening of a vast number of analogues, where the bromine can be substituted through various cross-coupling reactions, and the piperazine nitrogen can be functionalized with a wide array of substituents. This approach will significantly expedite the structure-activity relationship (SAR) studies crucial for drug discovery and materials science.

Application in Supramolecular Chemistry and Materials Science

The inherent structural features of this compound, namely the pyridine (B92270) and piperazine rings, suggest its potential utility in the realm of supramolecular chemistry and materials science. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the pyridine ring can participate in π-π stacking interactions. These non-covalent interactions are the foundation of self-assembling systems. Future investigations may explore the design of novel supramolecular architectures, such as metal-organic frameworks (MOFs) or coordination polymers, using this compound as a multitopic ligand. Such materials could find applications in gas storage, catalysis, or as sensory materials. The development of liquid crystals and functional polymers incorporating this moiety also represents a promising, yet largely unexplored, research frontier.

Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Design

Unexplored Reactivity Profiles and Novel Transformations

While the Suzuki, Buchwald-Hartwig, and other common cross-coupling reactions at the bromine-substituted position of this compound are well-established, there remains a significant scope for exploring its untapped reactivity. Future research could focus on novel transformations, such as C-H activation at other positions on the pyridine ring, or exploring the reactivity of the piperazine ring beyond simple N-acylation or N-alkylation. The development of photoredox or electrochemical methods to functionalize the molecule could open up new chemical space. Investigating its behavior under unconventional reaction conditions, such as in flow reactors or under mechanochemical activation, may also lead to the discovery of new and unexpected chemical transformations, further expanding the synthetic utility of this valuable building block.

Q & A

Q. What innovative approaches utilize this compound in CO₂ capture technologies?

  • Mechanism : Piperazine acts as a promoter in K₂CO₃-based solvents, enhancing CO₂ absorption kinetics by 30% via carbamate formation .
  • Stability : FTIR and TGA confirm thermal stability up to 150°C, critical for industrial flue gas applications .

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